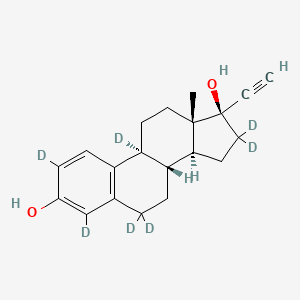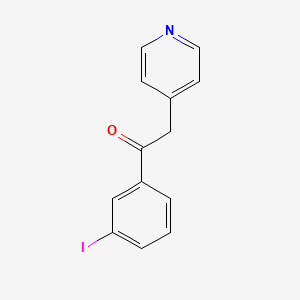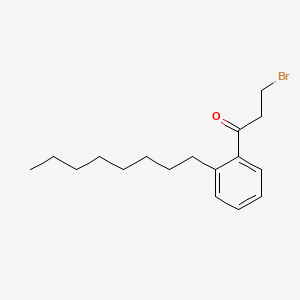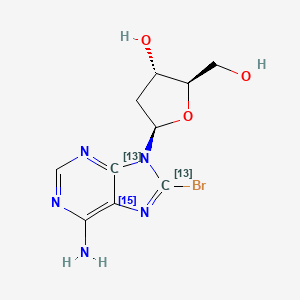
Penicillin X Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls. This compound is known for its effectiveness against a range of Gram-positive bacteria and some Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin X Sodium Salt is synthesized through a fermentation process involving the Penicillium mold. The process begins with the cultivation of the mold in a nutrient-rich medium, followed by the extraction and purification of the penicillin compound. The sodium salt form is then produced by neutralizing the penicillin acid with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation tanks where the Penicillium mold is grown under controlled conditions. The fermentation process is optimized to maximize penicillin yield, and the compound is extracted using organic solvents. The extracted penicillin is then converted to its sodium salt form through neutralization.
Chemical Reactions Analysis
Types of Reactions: Penicillin X Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, often using alkyl halides or amines.
Major Products Formed:
Oxidation: Penicillin derivatives with oxidized functional groups.
Reduction: Reduced forms of penicillin with altered functional groups.
Substitution: Substituted penicillin derivatives with different side chains.
Scientific Research Applications
Penicillin X Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Utilized as an antibiotic in the treatment of bacterial infections.
Industry: Applied in the production of other pharmaceuticals and biochemicals.
Mechanism of Action
Penicillin X Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs) which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to cell lysis and bacterial death.
Molecular Targets and Pathways Involved:
Penicillin-Binding Proteins (PBPs): Targeted by penicillin to inhibit cell wall synthesis.
Peptidoglycan Synthesis Pathway: Disrupted by the inhibition of PBPs, leading to weakened cell walls and bacterial cell death.
Comparison with Similar Compounds
Penicillin G: Similar in structure and mechanism but differs in stability and spectrum of activity.
Penicillin V: More acid-stable but less potent than Penicillin X Sodium Salt.
Cephalosporins: Structurally related but have a broader spectrum of activity.
This compound remains a cornerstone in the treatment of bacterial infections, with its unique properties and broad applications making it invaluable in both clinical and research settings.
Properties
Molecular Formula |
C16H17N2NaO5S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
InChI Key |
VLUNNMCSPBQUDX-LQDWTQKMSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-[3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15352595.png)






![2-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]acetic acid](/img/structure/B15352650.png)






